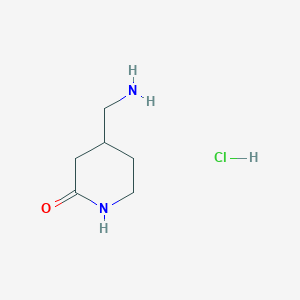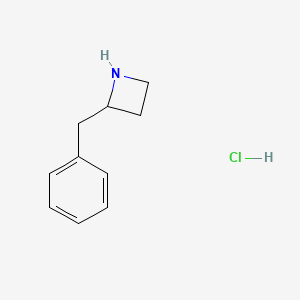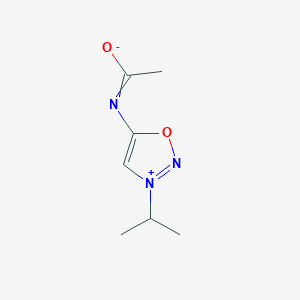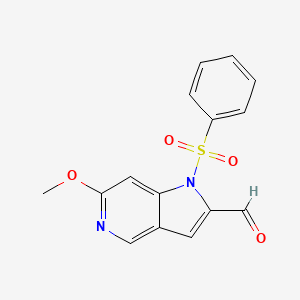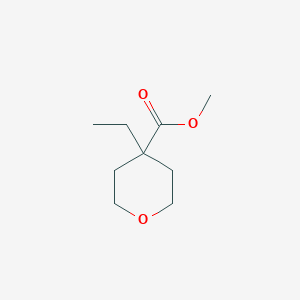
Methyl 4-ethyloxane-4-carboxylate
Übersicht
Beschreibung
“Methyl 4-ethyloxane-4-carboxylate” is a chemical compound with the CAS Number: 1443980-49-1 . Its IUPAC name is methyl 4-ethyltetrahydro-2H-pyran-4-carboxylate . The molecular weight of this compound is 172.22 .
Molecular Structure Analysis
The InChI code for “Methyl 4-ethyloxane-4-carboxylate” is 1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 4-ethyloxane-4-carboxylate” are not available, oxetanes in general are known for their contrasting behaviors: they are stable motifs in medicinal chemistry and have a propensity to undergo ring-opening reactions as a synthetic intermediate .Physical And Chemical Properties Analysis
“Methyl 4-ethyloxane-4-carboxylate” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
Applications in Organic Synthesis
Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, a compound structurally similar to Methyl 4-ethyloxane-4-carboxylate, has been used in a phosphine-catalyzed [4 + 2] annulation with N-tosylimines. The reaction yields ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, showcasing complete regioselectivity and excellent yields. This method offers a versatile approach to synthesizing highly functionalized tetrahydropyridines, which are valuable in various chemical syntheses (Zhu, Lan, & Kwon, 2003).
Applications in Biological Studies
Antiradical and Antimicrobial Properties : Carboxylate esters derived from sulfonamides have been synthesized and characterized for their biological activities, including antioxidant and enzyme inhibition activities, as well as antimicrobial and antifungal effects. These esters demonstrate diverse biological efficacy, providing a basis for their potential use in pharmaceutical applications (Danish et al., 2019).
Applications in Catalysis and Polymer Chemistry
Catalysis in Organic Reactions : Iridium-catalyzed cage B(4)-amidation of o-carboranes with dioxazolones is a notable reaction involving carboxylate derivatives. This reaction, supported by carboxylic acid-assisted B(4)-H bond activation, results in amidated o-carboranes and amidated and methoxycarbonylated nido-carboranes, showcasing the role of carboxylates in facilitating complex organic transformations (Han et al., 2020).
Polymer Chemistry : In the realm of sustainable chemistry, ethyl 4-(methoxymethyl)benzene carboxylate and similar compounds have been utilized in Diels–Alder and dehydrative aromatization reactions catalyzed by Lewis acid molecular sieves. These reactions are integral to producing biobased terephthalic acid precursors, highlighting the role of carboxylates in developing renewable polymers and environmentally friendly materials (Pacheco et al., 2015).
Biological Activity and Structure Analysis
Analgesic and Anti-inflammatory Properties : Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its derivatives have been explored for their potential analgesic and anti-inflammatory properties. The synthesis of these compounds and the analysis of their polymorphic forms provide insights into their pharmacological potential and the relationship between their molecular structures and biological properties (Ukrainets et al., 2018).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, H335, and H412 . These statements indicate that the compound can cause skin irritation, eye damage, respiratory irritation, and is harmful to aquatic life with long-lasting effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-ethyloxane-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-3-9(8(10)11-2)4-6-12-7-5-9/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJKSGBCYOBGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-ethyloxane-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



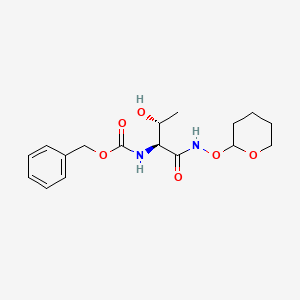
![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)
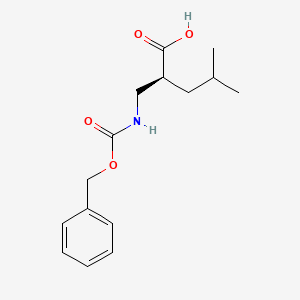
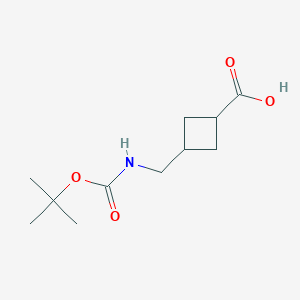

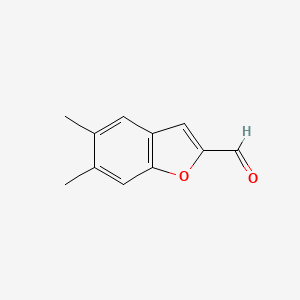

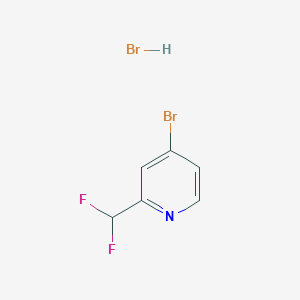
![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)
